![molecular formula C9H11BrO5 B14002359 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 5437-14-9](/img/structure/B14002359.png)
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-hydroxybicyclo[221]heptane-2,3-dicarboxylic acid is a bicyclic compound with a unique structure that includes a bromine atom and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This method is favored for its ability to produce the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxybicycloheptane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the bromine atom can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which 5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide: Similar bicyclic structure with a hydroxyl group and carboxylic acid functionality.
Bicyclo[2.2.1]hept-5-ene-2,3-endo-dicarboxylic acid: Shares the bicyclic framework but lacks the bromine atom and hydroxyl group.
Uniqueness
5-Bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
Número CAS |
5437-14-9 |
|---|---|
Fórmula molecular |
C9H11BrO5 |
Peso molecular |
279.08 g/mol |
Nombre IUPAC |
5-bromo-6-hydroxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11BrO5/c10-6-2-1-3(7(6)11)5(9(14)15)4(2)8(12)13/h2-7,11H,1H2,(H,12,13)(H,14,15) |
Clave InChI |
HSXXTRKWGMTWDD-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C1C(C2O)Br)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)


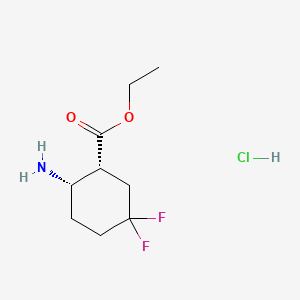
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

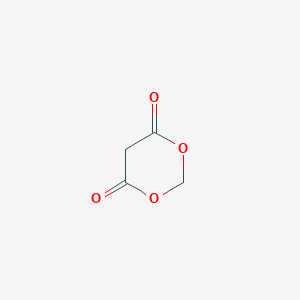
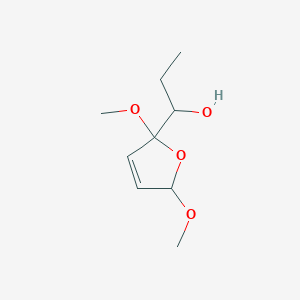
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
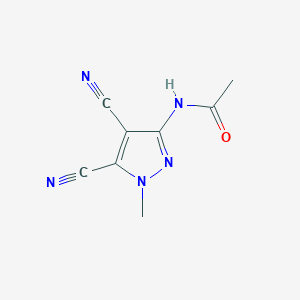
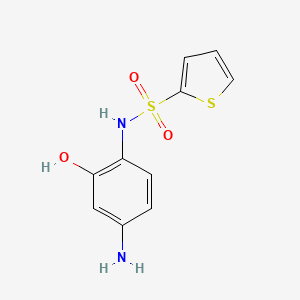
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
